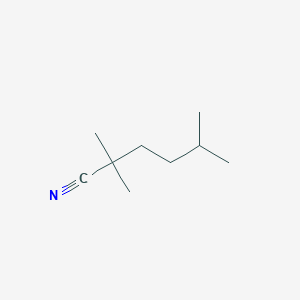

2,2,5-Trimethylhexanenitrile

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C9H17N |

|---|---|

分子量 |

139.24 g/mol |

IUPAC名 |

2,2,5-trimethylhexanenitrile |

InChI |

InChI=1S/C9H17N/c1-8(2)5-6-9(3,4)7-10/h8H,5-6H2,1-4H3 |

InChIキー |

TTWPISKVNKXMPJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC(C)(C)C#N |

製品の起源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,2,5 Trimethylhexanenitrile

Reactions at the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. acs.org This polarity is the basis for a variety of transformations, including nucleophilic additions, reductions, and hydrolysis.

Nucleophilic Additions to the Nitrile

Nucleophilic addition to the nitrile carbon is a fundamental reaction pathway. However, the significant steric hindrance around the nitrile group in 2,2,5-trimethylhexanenitrile, owing to the adjacent quaternary carbon, suggests that these reactions would be considerably slower compared to less hindered nitriles. duq.edu

Strong nucleophiles, such as Grignard reagents and organolithium compounds, are capable of adding to the nitrile carbon. organic-chemistry.org The initial product is an imine anion, which upon hydrolysis yields a ketone. For instance, the reaction with a Grignard reagent (R-MgX) would be expected to produce a ketone after an aqueous workup. However, the steric bulk of the t-butyl group in this compound may necessitate harsher reaction conditions or lead to lower yields compared to unhindered nitriles. organic-chemistry.org In some cases, with very bulky nitriles and Grignard reagents, reduction of the nitrile or enolate formation can occur as side reactions. organic-chemistry.org

A study on delayed catalyst function has shown that even sterically hindered nitriles can undergo nucleophilic additions, for example, with allyl-copper reagents, to form multifunctional unprotected amines after in-situ reduction. nih.gov This suggests that with the appropriate catalytic system, nucleophilic additions to this compound are feasible.

Table 1: Examples of Nucleophilic Additions to Nitriles

| Nucleophile | Reagent Example | Expected Product after Hydrolysis | Reference |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2,2,5-Trimethyl-3-heptanone | organic-chemistry.org |

| Organolithium | n-Butyllithium (n-BuLi) | 2,2,5-Trimethyl-3-octanone | organic-chemistry.org |

| Hydride | Lithium aluminum hydride (LiAlH₄) | 2,2,5-Trimethylhexan-1-amine | byjus.comlibretexts.org |

Reduction and Hydrolysis Pathways

Reduction: The nitrile group of this compound can be fully reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. byjus.comlibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 2,2,5-trimethylhexan-1-amine after an aqueous workup. libretexts.org Indeed, the synthesis of this amine from this compound using LiAlH₄ has been reported. Other reducing agents like catalytic hydrogenation (e.g., using Raney nickel or cobalt) under high pressure and temperature could also be employed, though these methods might also lead to the reduction of other functional groups if present. acs.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. acs.org For this compound, this would yield 2,2,5-trimethylhexanoic acid.

Acid-catalyzed hydrolysis: This typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrogen atom, followed by the attack of water. An amide intermediate, 2,2,5-trimethylhexanamide, is formed, which is then further hydrolyzed to the carboxylic acid. acs.org

Base-catalyzed hydrolysis: This is usually carried out by heating the nitrile with a strong base like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. Similar to the acid-catalyzed pathway, an amide is formed as an intermediate. The final product is the carboxylate salt, which needs to be protonated in a separate acidic workup step to yield the free carboxylic acid. rsc.org

Given the steric hindrance, the hydrolysis of this compound is expected to be slow and require vigorous reaction conditions (e.g., prolonged heating).

Cyclization Reactions Involving Nitriles

Intramolecular cyclization reactions involving the nitrile group typically require the presence of another functional group within the molecule that can act as an internal nucleophile or radical acceptor. Since this compound is a saturated nitrile, it cannot undergo the common cyclization pathways seen with unsaturated nitriles without prior functionalization. acs.orgrsc.orgnih.govethz.chacs.orgnih.gov

However, if a reactive site were introduced into the alkane backbone, for instance, through radical functionalization, subsequent intramolecular reactions involving the nitrile could be envisioned. For example, the generation of a radical at the δ- or ε-position could potentially lead to an intramolecular radical addition to the nitrile, forming a cyclic iminyl radical. This intermediate could then be further transformed. mdpi.com Such a process, known as radical-mediated intramolecular cyano-group migration, is a known strategy for site-selective functionalization. mdpi.com

Reactions at the Alkane Backbone

The alkane backbone of this compound is generally unreactive. However, under specific conditions, particularly those involving radical species or strong catalysts, functionalization of the C-H bonds can be achieved. rsc.org

Radical Reactions and Hydrogen Atom Transfer Processes

The C-H bonds of the alkane chain can undergo reaction via radical pathways, typically initiated by light, heat, or a radical initiator. The selectivity of hydrogen atom abstraction generally follows the order of C-H bond strength: tertiary > secondary > primary. Therefore, the tertiary C-H bond at the 5-position is the most likely site for initial radical formation. unibe.ch

A common radical reaction is halogenation, for example, with bromine in the presence of UV light, which would be expected to yield 5-bromo-2,2,5-trimethylhexanenitrile with high regioselectivity. Once a halogen is introduced, a range of subsequent nucleophilic substitution or elimination reactions become possible.

Hydrogen Atom Transfer (HAT) processes, often catalyzed by transition metals, represent another powerful strategy for the functionalization of unactivated C-H bonds. rsc.org These methods can generate a carbon-centered radical at a specific position, which can then be trapped by a variety of reagents. For this compound, a HAT process could selectively generate a radical at the tertiary C-5 position, which could then, for example, be oxidized or participate in a C-C bond-forming reaction.

Functionalization of Tertiary Carbon Centers

The presence of a tertiary carbon at the 5-position and a quaternary carbon at the 2-position makes these sites interesting targets for selective functionalization. The tertiary C-H bond is the most reactive site on the alkane backbone towards radical abstraction.

Recent advances in C-H activation and functionalization could provide pathways to selectively introduce new functional groups at this tertiary position. rsc.orgprinceton.edu For example, directed C-H functionalization, although challenging for such a remote position from the nitrile, or non-directed methods like those developed by White and others using catalysts like palladium with oxidizing agents, could potentially lead to the oxidation of the tertiary C-H bond to an alcohol, or its acetoxylation.

Table 2: Potential Functionalization of the Tertiary C-5 Position

| Reaction Type | Reagents | Expected Product | Reference |

| Radical Bromination | Br₂, hν | 5-Bromo-2,2,5-trimethylhexanenitrile | unibe.ch |

| C-H Oxidation | Pd(OAc)₂, PhI(OAc)₂ | 5-Acetoxy-2,2,5-trimethylhexanenitrile | princeton.edu |

| Hydrogen Atom Transfer | Mn(acac)₃, O₂, NaBH₄ | 5-Hydroxy-2,2,5-trimethylhexanenitrile | ethz.chnih.gov |

Oxidative and Reductive Transformations

The nitrile group of this compound can undergo both oxidative and reductive transformations to yield a variety of functional groups.

Reductive Transformations:

The reduction of nitriles is a well-established method for the synthesis of primary amines. For a sterically hindered nitrile like this compound, several reducing agents can be employed. The reduction of the analogous sterically hindered nitrile, pivalonitrile, to neopentylamine (B1198066) has been accomplished using reagents such as borane-methyl sulfide (B99878) lookchem.com and lithium aluminum hydride (lithium alanate) in ether google.com. These methods are generally effective for the conversion of nitriles to primary amines.

Another significant reductive pathway is reductive decyanation, where the cyano group is completely removed and replaced by a hydrogen atom. rsc.orgpsu.eduresearchgate.nettandfonline.comorganic-chemistry.org This transformation can be achieved using various methods, including dissolving metal reductions (e.g., sodium in liquid ammonia) psu.edu or using metal hydrides. psu.edu For instance, a nickel-catalyzed reductive decyanation of aromatic nitriles using ethanol (B145695) as a hydride donor has been developed, which is tolerant of various functional groups. rsc.org

Interactive Data Table: Reductive Transformations of Sterically Hindered Nitriles

| Transformation | Reagent/Catalyst | Substrate Example | Product | Key Findings |

| Reduction to Primary Amine | Borane-methyl sulfide | Pivalonitrile | Neopentylamine | Effective for sterically hindered nitriles. lookchem.com |

| Reduction to Primary Amine | Lithium aluminum hydride | Pivalonitrile | Neopentylamine | A common and effective method for nitrile reduction. google.com |

| Reductive Decyanation | Sodium in liquid ammonia | α-Aminonitriles | Corresponding amine (decyanated) | Stereoselective decyanation has been observed. psu.edu |

| Reductive Decyanation | Nickel catalyst / Ethanol | Aromatic nitriles | Aromatic hydrocarbon | Utilizes a readily available and abundant hydride donor. rsc.org |

Oxidative Transformations:

Oxidative transformations of nitriles are less common than reductions but offer valuable synthetic routes. Oxidative cyanation reactions can introduce a cyano group into a molecule under oxidative conditions. For example, a hypervalent iodine(III) reagent, phenyliodine bis(trifluoroacetate) (PIFA), can mediate the cyanation of electron-rich heteroaromatic compounds. acs.org Another approach involves the oxidative cyanation of primary and secondary amines using singlet oxygen to form α-aminonitriles. vapourtec.com While not a direct oxidation of the nitrile group itself, these methods highlight oxidative processes involving the cyano moiety.

A more direct oxidative process involves the conversion of sterically hindered α-alkylated malononitriles into amides using molecular oxygen and a carbonate base. d-nb.info This type of reaction suggests that under specific conditions, the carbon α to the nitrile can be oxidized. Furthermore, the Ritter reaction, which can be considered an oxidative process, allows for the formation of sterically hindered amides from nitriles and a carbocation source. chinesechemsoc.org

Derivatization Strategies for Synthetic Diversification and Characterization

Derivatization of this compound can be employed for both the synthesis of new molecules and for enhancing its detectability in analytical techniques.

Advanced Derivatization for Analytical Applications

For analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, and chromatographic behavior of polar or non-volatile compounds. jfda-online.comresearch-solution.comresearchgate.netresearchgate.net While this compound itself is relatively volatile, its derivatives, such as the corresponding carboxylic acid or amine, would require derivatization for effective analysis.

Common derivatization techniques include silylation and acylation. gcms.cz Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to convert active hydrogens in alcohols, phenols, carboxylic acids, and amines into their corresponding trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com For sterically hindered functional groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA. gcms.cz

Acylation reagents, such as perfluorinated anhydrides (e.g., pentafluoropropionic anhydride (B1165640), heptafluorobutyric anhydride), react with amines and alcohols to form stable, volatile derivatives that are highly sensitive to electron capture detection (ECD) in GC. gcms.cz Pentafluorobenzoyl chloride (PFBCl) is particularly suitable for derivatizing sterically hindered functionalities. jfda-online.com

For HPLC analysis, derivatization is used to introduce a chromophore or fluorophore into the analyte molecule to enhance UV or fluorescence detection. researchgate.netnih.gov Reagents like 4-iodobenzonitrile (B145841) have been used as fluorogenic derivatizing agents for specific functional groups. nih.gov

Interactive Data Table: Derivatization Reagents for Analytical Applications

| Derivatization Technique | Reagent | Target Functional Group (from derivative) | Analytical Method | Key Advantages |

| Silylation | BSTFA (+/- TMCS) | -OH, -COOH, -NH2 | GC-MS | Forms volatile and thermally stable TMS derivatives. gcms.czsigmaaldrich.com |

| Acylation | Pentafluorobenzoyl chloride (PFBCl) | -OH, -NH2 | GC-ECD/MS | Forms highly sensitive derivatives, suitable for hindered groups. jfda-online.com |

| Acylation | Perfluorinated Anhydrides | -OH, -NH2 | GC-ECD/MS | Produce stable and volatile derivatives for trace analysis. gcms.cz |

| Fluorogenic Labeling | 4-Iodobenzonitrile | Aryl boronic acids | HPLC-FLD | Introduces a fluorescent tag for sensitive detection. nih.gov |

Synthesis of Nitrogen-Containing Heterocycles from Nitriles

The nitrile group of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The steric hindrance of the 2,2,5-trimethylhexyl group would likely influence the reaction conditions and yields.

Tetrazoles: The [2+3] cycloaddition of nitriles with azides is a common method for the synthesis of 5-substituted tetrazoles. beilstein-journals.orgchalcogen.ronih.govrsc.org This reaction can be catalyzed by various reagents, including zinc salts. The synthesis of tetrazoles from sterically hindered nitriles like 2,2-dimethylpropanenitrile (pivalonitrile) has been reported. rsc.org

Pyridines: The synthesis of pyridines can be achieved through multicomponent reactions involving nitriles. For instance, a three-component reaction of lithiated alkoxyallenes, nitriles (including pivalonitrile), and carboxylic acids can produce highly substituted pyridin-4-ol derivatives. chim.itbeilstein-journals.org Another approach is the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by cobalt complexes. High regioselectivity has been observed in reactions with pivalonitrile, highlighting the role of steric hindrance. rsc.org

Triazines: 1,3,5-Triazines can be synthesized via the cyclotrimerization of nitriles. This reaction often requires acid catalysis, and a one-pot method for controlled cross-cyclotrimerization has been developed using triflic anhydride or triflic acid. researchgate.net The synthesis of triazines can also be achieved from amidine intermediates derived from nitriles. carroll.edugoogle.comnih.govorganic-chemistry.org

Interactive Data Table: Synthesis of Nitrogen-Containing Heterocycles from Sterically Hindered Nitriles

| Heterocycle | Reaction Type | Reagents/Catalyst | Substrate Example | Key Findings |

| Tetrazole | [2+3] Cycloaddition | Sodium azide, Zinc salts | Pivalonitrile | Method applicable to sterically hindered nitriles. rsc.org |

| Pyridine | Three-component reaction | Lithiated methoxyallene, Carboxylic acid | Pivalonitrile | Forms highly substituted pyridin-4-ols. chim.itbeilstein-journals.org |

| Pyridine | [2+2+2] Cycloaddition | Alkynes, Cobalt catalyst | Pivalonitrile | Steric hindrance governs regioselectivity. rsc.org |

| 1,3,5-Triazine | Cross-cyclotrimerization | Triflic anhydride/acid | Nitriles | Allows for the synthesis of unsymmetrical triazines. researchgate.net |

Preparation of Functionalized Amine and Carboxylic Acid Derivatives

The primary amine and carboxylic acid obtained from the reduction and hydrolysis of this compound, respectively, can be further functionalized to create a diverse range of derivatives.

From 2,2,5-Trimethylhexylamine: The primary amine, 2,2,5-trimethylhexylamine, can undergo a variety of reactions. For instance, it can be acylated to form amides. The synthesis of sterically hindered secondary amides can be achieved from N-substituted amidines, which are themselves synthesized from nitriles. uantwerpen.be Neopentylamine, the amine analogue derived from pivalonitrile, has been synthesized via the reduction of pivalonitrile. google.comlookchem.comepo.org This amine can then be used in further synthetic transformations.

From 2,2,5-Trimethylhexanoic Acid: The corresponding carboxylic acid, 2,2,5-trimethylhexanoic acid, can be converted into a variety of derivatives. Esterification with alcohols can produce esters, and this has been demonstrated with the structurally similar 3,5,5-trimethylhexanoic acid to produce esters with applications as lubricants. google.comontosight.ai Biocatalytic methods using lipases have also been employed for the synthesis of branched acid esters. nih.gov The carboxylic acid can also be converted to amides by reaction with amines, or to other functional groups through standard carboxylic acid transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, with its unique arrangement of methyl groups and a nitrile functionality, NMR provides critical data on the chemical environment of each nucleus.

High-Resolution NMR Techniques

High-resolution NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the structural elucidation of this compound. While specific experimental spectra for this compound are not widely published, predicted spectral data and analysis of analogous structures can provide significant insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrile group and the steric environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon has a characteristic chemical shift, and the quaternary and other carbons can be assigned based on their electronic environment and substitution pattern. The chemical shifts for carbons in sterically hindered nitriles are influenced by the degree of substitution. nih.gov For instance, in related cyclohexanecarbonitriles, the chemical shift of the nitrile carbon can vary depending on its axial or equatorial position, indicating sensitivity to the local geometry. nih.gov

A supporting information document for a study on electrochemical radical cation aza-Wacker cyclizations describes the synthesis of this compound and provides extensive NMR data for various related complex molecules. beilstein-journals.org While the specific data for this compound is not detailed in the provided abstract, the use of high-field NMR (400, 500, and 600 MHz for ¹H NMR and 100, 125, and 150 MHz for ¹³C NMR) in that study highlights the level of detail achievable. beilstein-journals.org

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CN) | - | ~125 |

| C2 (C(CH₃)₂) | - | ~35 |

| C3 (CH₂) | ~1.6 | ~45 |

| C4 (CH₂) | ~1.3 | ~25 |

| C5 (CH) | ~1.5 | ~30 |

| C6 (CH(CH₃)₂) | ~0.9 (d) | ~22 |

| C2-CH₃ | ~1.2 (s) | ~25 |

| C5-CH₃ | ~0.9 (d) | ~22 |

Note: These are estimated values. Actual experimental values may vary.

Solid-State NMR Applications

Solid-state NMR (ssNMR) can offer valuable information on the structure, conformation, and dynamics of molecules in the solid phase. For a compound like this compound, ssNMR could be particularly useful for studying polymorphism and molecular packing. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. researchgate.netlibretexts.org

The study of organic molecules in the solid state using ¹⁷O NMR has shown that parameters like chemical shifts can be significantly different from solution-state NMR due to hydrogen bonding and packing effects. ox.ac.uk While not directly applicable to the non-oxygen containing this compound, this illustrates the principle that ssNMR provides unique data reflecting the solid-state environment. For nitriles, ssNMR could probe the local environment around the nitrogen atom, although ¹⁵N NMR would be required, often necessitating isotopic labeling due to the low natural abundance and sensitivity of the ¹⁵N nucleus.

Dynamic NMR Studies of Molecular Processes

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes such as conformational changes and hindered rotations. uvic.ca In this compound, the presence of a bulky tert-butyl group adjacent to the nitrile function could lead to hindered rotation around the C2-C3 bond. DNMR experiments, by analyzing changes in the NMR lineshape as a function of temperature, can be used to determine the energy barriers for such rotational processes. liverpool.ac.uk

Studies on sterically hindered amides and other molecules have successfully used DNMR to quantify rotational barriers. liverpool.ac.uk Although no specific DNMR studies on this compound have been reported, the principles would be directly applicable. A variable-temperature NMR study would likely show broadening and coalescence of specific signals as the rate of rotation around the hindered bond becomes comparable to the NMR timescale.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Hyphenated Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile compounds. In the analysis of a sample containing this compound, GC would first separate it from other components of a mixture. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting mass spectrum is recorded.

The electron ionization (EI) mass spectrum of an aliphatic nitrile is characterized by several common fragmentation pathways. libretexts.org These include:

α-cleavage: Loss of an alkyl radical from the carbon adjacent to the nitrile group. For this compound, this would involve the loss of a methyl or an isobutyl radical.

McLafferty Rearrangement: This is possible in nitriles with a γ-hydrogen and leads to the elimination of an alkene.

Loss of HCN: A fragment corresponding to [M-27]⁺ can sometimes be observed.

Expected Key Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 139 | [C₉H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₈H₁₄N]⁺ | Loss of a methyl radical (α-cleavage) |

| 82 | [C₅H₈N]⁺ | Loss of an isobutyl radical (α-cleavage) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 41 | [C₂H₃N]⁺˙ or [C₃H₅]⁺ | Acetonitrile (B52724) radical cation or allyl cation |

Note: These are predicted fragments based on general fragmentation rules for aliphatic nitriles.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is a powerful tool for unambiguous identification. miamioh.edu

A report on the synthesis of this compound (denoted as S17) states that HRMS was performed. beilstein-journals.org Although the specific results are not in the provided abstract, the calculated exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for its confirmation.

The elemental composition of this compound is C₉H₁₇N. The theoretical exact mass of the molecular ion can be calculated with high precision.

High-Resolution Mass Data for this compound:

| Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | C₉H₁₇N | 139.1361 |

| [M+H]⁺ | C₉H₁₈N | 140.1439 |

| [M+Na]⁺ | C₉H₁₇NNa | 162.1258 |

This high-resolution data allows for the clear differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural analysis of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org In the analysis of this compound, a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) would first be used to generate the protonated molecular ion [M+H]⁺. acdlabs.com This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. wikipedia.org

The fragmentation pattern of this compound is dictated by the stability of the resulting carbocations and neutral losses. The highly branched alkyl chain is prone to cleavage at various points. The fragmentation of alkanes typically involves clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org For nitriles, fragmentation can involve the loss of small neutral molecules. nih.govmiamioh.edu

By analyzing the mass-to-charge (m/z) ratios of these product ions, the connectivity of the atoms within the this compound molecule can be pieced together, confirming the positions of the trimethyl substitutions and the hexanenitrile (B147006) backbone.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragments of Protonated this compound ([C₉H₁₉N+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Structure of Fragment/Neutral Loss |

| 142.2 | 127.2 | [M+H - CH₃]⁺ |

| 142.2 | 99.1 | [M+H - C₃H₇]⁺ (Loss of isopropyl group) |

| 142.2 | 85.1 | [M+H - C₄H₉]⁺ (Loss of tert-butyl group) |

| 142.2 | 71.1 | [C₅H₁₁]⁺ |

| 142.2 | 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

| 142.2 | 41.1 | [C₃H₅]⁺ (Allyl cation) |

This table is generated based on established fragmentation principles for alkanes and nitriles.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy is indispensable for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The most characteristic feature in the FTIR spectrum of this compound is the absorption band corresponding to the nitrile (C≡N) triple bond stretch. This appears in a relatively clean region of the spectrum, making it highly diagnostic. Saturated alkyl nitriles typically show a sharp, intense absorption peak around 2250 cm⁻¹. libretexts.orgopenstax.orgspectroscopyonline.com The spectrum will also be dominated by strong absorptions from the numerous C-H bonds of the trimethyl and hexane (B92381) moieties.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | ~2250 | Sharp, Strong |

| Alkane (C-H) | Stretch | 2850-2960 | Strong, Multiple Bands |

| Alkane (CH₂) | Bend (Scissoring) | ~1465 | Medium |

| Alkane (CH₃) | Bend (Asymmetric) | ~1450 | Medium |

| Alkane (CH₃) | Bend (Symmetric) | ~1375 | Medium |

Data compiled from general FTIR correlation tables for alkyl nitriles and alkanes. libretexts.orgutdallas.edulibretexts.org

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While C-H stretching and bending modes are visible, the C≡N triple bond in nitriles also gives rise to a distinct and sharp Raman signal. researchgate.net The position of this band is similar to that in the IR spectrum, but its intensity depends on the change in polarizability of the bond during vibration.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically increase the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. mdpi.com For this compound, the nitrile group can act as an anchoring point to gold nanoparticles. nih.govnih.gov This interaction can lead to a significant enhancement of the Raman signal, allowing for detection at much lower concentrations. The SERS spectrum may show slight shifts in the vibrational frequencies compared to the normal Raman spectrum due to the interaction with the metal surface. acs.org The nitrile stretching band is often observed in the "Raman-silent region" of biological samples (1800-2800 cm⁻¹), which makes SERS a powerful tool for detecting nitrile-containing compounds in complex matrices with minimal background interference. nih.gov

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| Nitrile (C≡N) | Stretch | ~2250 | Strong, Sharp |

| Alkane (C-H) | Stretch | 2850-2960 | Strong |

| Alkane (C-C) | Stretch | 800-1200 | Medium-Weak |

| Skeletal Bending | Bending | < 600 | Medium-Weak |

This table is based on general principles of Raman spectroscopy for alkanes and nitriles. spectroscopyonline.comhoriba.com

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. waters.commdpi.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. uv.es

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its non-polar character, this compound will have a strong affinity for the stationary phase and will be well-retained, allowing for its separation from more polar impurities. Isocratic elution (constant mobile phase composition) can be used, or gradient elution (changing mobile phase composition) can be employed to effectively separate a wider range of impurities with varying polarities. nih.gov Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Parameters for Analysis of Non-Polar Aliphatic Compounds

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at low wavelength, e.g., < 210 nm) or Refractive Index (RI) |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table presents a general method adaptable for this compound based on standard practices for similar analytes. nih.govresearchgate.netmdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. restek.com In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For purity assessment and analysis of isomeric mixtures, high-resolution capillary columns are employed. vurup.sk A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), is typically used. The retention time of this compound will be influenced by its boiling point and branched structure relative to other isomers or impurities. analytice.comshimadzu.com A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Table 5: Typical Gas Chromatography (GC) Parameters for Analysis of Trimethylhexane Isomers

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane (or similar) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 40-50 °C, ramp to 150-200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This table outlines a general GC method suitable for the analysis of C9 isomers like this compound. cdnsciencepub.comsigmaaldrich.comopenagrar.de

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior. For a molecule like this compound, with its combination of a polar nitrile group and a bulky, branched alkyl chain, these calculations can provide detailed insights.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.

For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in space. From this optimized structure, a variety of electronic properties can be calculated. These parameters are crucial for predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A lower HOMO-LUMO energy gap generally suggests higher chemical reactivity. The distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is expected to be localized along the C-C and C-H sigma bonds of the alkyl framework, while the LUMO would be concentrated around the antibonding π* orbitals of the nitrile (C≡N) group, making the carbon atom of the nitrile group susceptible to nucleophilic attack.

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this map would show a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons and high electronegativity, and regions of positive potential (blue) around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: These values are illustrative, based on typical results for similar aliphatic nitriles calculated with a B3LYP/6-31G basis set, and are not from a direct study.)*

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | ~ +1.2 eV | Indicates the energy of the lowest-energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.7 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | ~ 3.5 - 4.0 D | Quantifies the overall polarity of the molecule, dominated by the C≡N group. |

| Mulliken Charge on N | ~ -0.5 e | Shows the partial negative charge on the nitrogen atom, a likely site for electrophilic attack or hydrogen bonding. |

| Mulliken Charge on C (of C≡N) | ~ +0.1 e | Shows the partial positive charge on the nitrile carbon, a likely site for nucleophilic attack. |

Ab initio (from first principles) molecular orbital calculations solve the Schrödinger equation without using experimental data for parameterization, offering a high level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide increasingly accurate results, albeit at a higher computational expense than DFT.

For this compound, ab initio methods would be used to obtain highly accurate geometric parameters and energies. These calculations could serve as a benchmark to validate the results from more cost-effective DFT methods. High-level ab initio calculations are particularly useful for studying reaction mechanisms and transition states, providing precise activation energies for potential reactions involving the nitrile group. aip.org

Quantum chemical calculations are instrumental in predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and their corresponding normal modes.

For this compound, DFT calculations can predict the entire IR spectrum. orientjchem.org The most characteristic vibration would be the C≡N stretching mode, which is typically found in the 2200-2280 cm⁻¹ region. orientjchem.org The exact calculated frequency can be sensitive to the choice of functional and basis set, and a scaling factor is often applied to improve agreement with experimental data. aip.org The calculations would also predict the frequencies for C-H stretching, bending, and rocking modes of the methyl, methylene, and methine groups, as well as the skeletal vibrations of the carbon backbone. These predictions are crucial for interpreting experimental spectra and identifying the compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations use classical mechanics to explore the physical movements and interactions of atoms and molecules over time.

This compound is a flexible molecule with multiple rotatable single bonds, leading to a large number of possible conformations (rotamers). Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The most significant rotations would be around the C3-C4 and C4-C5 bonds. Rotation around these bonds leads to different spatial arrangements of the bulky tert-butyl group at C2 and the isopropyl group at C5. The stability of these conformers is primarily determined by steric strain. Eclipsed conformations, where bulky groups are aligned, are high-energy states, while staggered conformations are energy minima. askfilo.com The most stable conformation, known as the anti-conformation, occurs when the largest groups are positioned 180° apart. Gauche interactions, where large groups are 60° apart, introduce some steric strain and are less stable than the anti-conformation.

A potential energy surface can be mapped by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. This landscape reveals the lowest-energy (most populated) conformations and the energetic pathways for interconversion. For this compound, the global minimum energy conformation would seek to minimize the steric repulsion between the tert-butyl group, the isopropyl group, and the rest of the alkyl chain.

Table 2: Qualitative Conformational Analysis of the C4-C5 Bond in this compound (Note: Groups are viewed down the C4-C5 bond. "R" represents the -CH₂(CH₂)₂C(CH₃)₃ group.)

| Dihedral Angle (R-C4-C5-isopropyl) | Conformation | Key Interaction | Relative Stability |

| 60° | Staggered (Gauche) | Gauche interaction between the large R-group and the isopropyl group. | Less Stable |

| 180° | Staggered (Anti) | The large R-group and isopropyl group are opposite each other. | Most Stable |

| 300° (-60°) | Staggered (Gauche) | Gauche interaction between the large R-group and the isopropyl group. | Less Stable |

| 0° | Eclipsed | R-group eclipsing the isopropyl group. | Least Stable (High Energy) |

Molecular dynamics (MD) simulations model the movement of a molecule and its interactions with surrounding molecules (like solvents) over time. aip.orgresearchgate.netnih.gov These simulations are crucial for understanding how this compound would behave in a condensed phase.

Solvent effects significantly influence spectroscopic properties. The C≡N stretching frequency is known to be sensitive to the local electric field and hydrogen bonding. nih.govnih.gov In polar aprotic solvents, a redshift (lower frequency) is often observed compared to the gas phase due to stabilization by the solvent's reaction field. In protic solvents, a blueshift (higher frequency) often occurs due to the formation of hydrogen bonds to the nitrogen atom, which strengthens the C≡N bond. aip.orgnih.gov MD simulations, particularly those combining quantum mechanics and molecular mechanics (QM/MM), can be used to simulate these frequency shifts by modeling the explicit interactions between the nitrile group and individual solvent molecules. aip.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For a molecule such as this compound, theoretical studies can map out the energetic landscape of its formation and transformation pathways. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the behavior of molecules and predict their reactivity. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed.

The formation of nitriles, for instance through hydrocyanation reactions, can be computationally explored to understand factors influencing regioselectivity and stereoselectivity. rsc.orgchemrxiv.orgnih.gov In the context of this compound, this would involve modeling the addition of a cyanide source across a double bond of a corresponding alkene precursor. Computational models can reveal the electronic and steric factors that dictate the reaction's course, such as why the nitrile group adds to a specific carbon atom. rsc.org These theoretical investigations are fundamental in optimizing reaction conditions and designing effective catalysts for synthesizing complex molecules like this compound. mdpi.com

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. Locating and characterizing these transition states computationally provides critical information about the kinetic feasibility of a reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For the synthesis of nitriles, computational analysis can identify the transition structures for key steps, such as the oxidative addition of hydrogen cyanide to a catalyst or the insertion of an alkene. mdpi.com For example, in catalyst-mediated hydrocyanation reactions, the geometry of the transition state can reveal crucial non-covalent interactions between the substrate, the cyanide source, and the catalyst that stabilize the TS and influence the stereochemical outcome of the reaction. chemrxiv.orgnih.gov Computational studies on related systems have shown that the transition state for cyanide addition can be stabilized by hydrogen bonding or other interactions with a chiral catalyst, thereby explaining the origin of enantioselectivity. nih.gov

A hypothetical transition state analysis for a key step in a potential synthesis of this compound could involve examining the approach of a cyanide nucleophile to a carbocation intermediate. The computational data would provide the precise bond lengths and angles at the transition state, as well as the imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true saddle point on the potential energy surface.

Table 1: Hypothetical Transition State Parameters for Cyanide Addition This table presents illustrative data that would be expected from a computational study on a precursor to this compound. The values are based on general findings in computational studies of hydrocyanation reactions.

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 19.4 kcal/mol | The Gibbs free energy barrier for the reaction step. nih.gov |

| Imaginary Frequency | -350 cm⁻¹ | A negative frequency value confirming the structure as a first-order saddle point (a true transition state). |

| Key Interatomic Distance (C-CN) | 2.5 Å | The distance between the carbon atom of the substrate and the incoming cyanide carbon in the transition state. nih.gov |

| Key Interatomic Distance (Nu-H) | 1.8 Å | The distance representing a stabilizing hydrogen bond with a catalyst or solvent molecule. nih.gov |

Reaction Coordinate Mapping

While transition state analysis focuses on the peak of the energy barrier, reaction coordinate mapping provides a more complete view of the entire reaction pathway. This technique, also known as Intrinsic Reaction Coordinate (IRC) analysis, involves tracing the minimum energy path that connects the transition state to the reactants and products on the potential energy surface. arxiv.org The resulting map visualizes the continuous structural changes and the energetic profile throughout the course of the reaction.

Mapping the reaction coordinate is essential for confirming that a calculated transition state indeed connects the desired reactants and products. arxiv.orgresearchgate.net It also reveals the presence of any intermediates—stable species that exist in energy minima along the reaction path. For multi-step reactions, each step will have its own transition state and the reaction coordinate map will show a series of peaks and valleys corresponding to the transition states and intermediates, respectively. mdpi.com

In the context of forming this compound, a reaction coordinate map could elucidate a complex catalytic cycle. beilstein-journals.org For instance, in a nickel-catalyzed hydrocyanation of an appropriate alkene, the map would detail the energy changes associated with:

Oxidative addition of HCN to the nickel catalyst. mdpi.com

Coordination of the alkene to the metal center.

Migratory insertion of the alkene into the Ni-H bond, forming a nickel-alkyl intermediate. mdpi.com

Reductive elimination of the final this compound product, regenerating the catalyst. mdpi.com

Table 2: Illustrative Energetic Profile from Reaction Coordinate Mapping This table outlines a hypothetical energy profile for a multi-step synthesis of this compound, with relative free energies (ΔG) based on computational studies of similar catalytic processes. mdpi.com

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants + Catalyst | Starting materials | 0.0 |

| TS1 | Transition state for oxidative addition | +15.2 |

| Intermediate 1 | Alkene-coordinated catalyst | -6.8 |

| TS2 | Transition state for migratory insertion | +21.5 |

| Intermediate 2 | Alkyl-nickel complex | +2.5 |

| TS3 | Transition state for reductive elimination | +18.0 |

| Products + Catalyst | This compound and regenerated catalyst | -10.4 |

This detailed mapping allows chemists to understand mechanistic nuances, such as which step is the kinetic bottleneck, and provides a theoretical foundation for modifying catalysts or reaction conditions to improve reaction efficiency and selectivity. arxiv.org

Applications in Organic Synthesis

While specific, large-scale industrial applications of 2,2,5-trimethylhexanenitrile are not widely documented, its role as a synthetic intermediate can be inferred from its structure and reactivity. Branched aliphatic nitriles are valuable building blocks in the synthesis of complex organic molecules.

The corresponding amine, 2,2,5-trimethylhexan-1-amine, which can be readily prepared by reduction of the nitrile, could be a precursor for the synthesis of various biologically active compounds, such as modulators of the sestrin-GATOR2 interaction. google.com For instance, the synthesis of 2-(benzylamino)-4,4,5-trimethylhexanenitrile has been described in a patent, highlighting the utility of similar branched nitrile structures in medicinal chemistry research. google.com

Furthermore, the structural motif of this compound, with its gem-dimethyl group adjacent to the functional group, is of interest in the study of stereoselective reactions. For example, the Strecker-type reaction of related ketones to form α-aminonitriles has been investigated. oup.com

Conclusion

2,2,5-Trimethylhexanenitrile, as a representative branched aliphatic nitrile, embodies the synthetic utility of the nitrile functional group. Its synthesis and reactivity are of interest to organic chemists for the construction of sterically demanding molecular frameworks. While detailed research focused solely on this compound is limited, its potential as a precursor to amines, carboxylic acids, and ketones makes it a valuable, albeit specialized, tool in the arsenal (B13267) of modern organic synthesis. Further exploration of its applications in the synthesis of novel materials and pharmaceuticals could unveil new and exciting avenues for chemical research.

Environmental Considerations and Degradation Pathways of Aliphatic Nitriles

Microbial Degradation and Biotransformation of Related Compounds

Microbial degradation is a primary pathway for the removal of many organic pollutants from the environment. nih.gov Various microorganisms, including bacteria and fungi, have been shown to degrade nitriles as a source of carbon and/or nitrogen. nih.govnih.gov There are two main enzymatic pathways for nitrile biodegradation:

Nitrilase Pathway: A single-step process where a nitrilase enzyme hydrolyzes the nitrile directly to a carboxylic acid and ammonia. researchgate.netfrontiersin.org

Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. researchgate.netfrontiersin.org

The efficiency of microbial degradation depends on the microbial community present, environmental conditions, and the chemical structure of the nitrile. nih.gov Some microorganisms exhibit broad substrate specificity, while others are more selective. For instance, certain Rhodococcus species are known for their versatile nitrile-degrading capabilities. nih.gov

Given its branched aliphatic structure, 2,2,5-trimethylhexanenitrile would likely be susceptible to microbial degradation, although the steric hindrance from the methyl groups might influence the rate and efficiency of enzymatic attack compared to linear nitriles.

Table 2: Examples of Nitrile-Degrading Microorganisms and their Pathways

| Microorganism | Nitrile Substrates | Degradation Pathway |

| Rhodococcus rhodochrous | Acetonitrile (B52724), Acrylonitrile, Crotononitrile | Nitrilase and Nitrile Hydratase/Amidase nih.gov |

| Pseudomonas fluorescens | Arylacetonitriles, Aliphatic nitriles | Nitrilase researchgate.net |

| Cupriavidus pinatubonensis | 2,4-D (related herbicide) | Enzymatic degradation nih.gov |

| Aspergillus niger | Low-Density Polyethylene (as a carbon source) | Biodegradation jksus.org |

Hydrolytic Stability and Pathways under Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The nitrile group can undergo hydrolysis to form a carboxylic acid. This reaction can be catalyzed by acids or bases. jove.comlumenlearning.com Under typical environmental pH conditions (around 5 to 9), the uncatalyzed hydrolysis of aliphatic nitriles is generally a slow process. acs.orgresearchgate.net

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. lumenlearning.com This is followed by tautomerization to an amide, which is then further hydrolyzed to a carboxylic acid. jove.com In base-catalyzed hydrolysis, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group.

The structure of this compound, with its bulky trimethyl groups, may sterically hinder the approach of water molecules to the cyano group, potentially resulting in a lower hydrolysis rate compared to less branched nitriles under similar environmental conditions.

Table 3: General Hydrolysis Pathways of Nitriles

| Condition | Description | Products |

| Acid-Catalyzed | Protonation of the nitrile nitrogen followed by nucleophilic attack of water. lumenlearning.com | Carboxylic Acid, Ammonium (B1175870) Ion |

| Base-Catalyzed | Nucleophilic attack of hydroxide ion on the nitrile carbon. jove.com | Carboxylate Salt, Ammonia |

| Neutral | Generally slow for aliphatic nitriles under ambient environmental conditions. | Carboxylic Acid, Ammonia |

Sorption and Transport Phenomena in Environmental Matrices

Sorption, the process by which a chemical binds to soil particles or organic matter, is a critical factor influencing the transport and bioavailability of compounds in the environment. mdpi.comnih.gov The extent of sorption is determined by the physicochemical properties of the compound (e.g., hydrophobicity, polarity) and the characteristics of the environmental matrix (e.g., soil organic matter content, clay content, pH). nih.gov

For aliphatic nitriles, sorption behavior can be variable. Less polar, more hydrophobic nitriles will tend to sorb more strongly to soil organic matter. The transport of nitriles in the environment is inversely related to their sorption; compounds that sorb strongly are less mobile and less likely to leach into groundwater. nih.gov

This compound, being a relatively non-polar molecule with a nine-carbon backbone, is expected to exhibit moderate sorption to soil organic matter. Its mobility in soil would likely be limited, reducing the potential for significant groundwater contamination.

Table 4: Factors Affecting Sorption and Transport of Aliphatic Nitriles

| Factor | Effect on Sorption | Effect on Transport |

| Soil Organic Matter | Increased sorption due to hydrophobic interactions. nih.gov | Decreased transport. nih.gov |

| Clay Content | Can contribute to sorption through various interactions. nih.gov | Decreased transport. |

| Soil pH | Can influence the surface charge of soil particles and the speciation of ionizable compounds. nih.gov | Can affect mobility. |

| Hydrophobicity of Nitrile | More hydrophobic nitriles sorb more strongly. | Less mobile. |

| Water Solubility | Lower solubility often correlates with higher sorption. | Decreased transport in aqueous phase. |

Applications and Emerging Roles in Advanced Chemical Research

2,2,5-Trimethylhexanenitrile as a Synthetic Intermediate for Complex Molecules

There is no available information on the use of this compound as a precursor or building block in the synthesis of more complex chemical structures.

Precursor in the Synthesis of Biologically Active Compounds

No studies were found that document the use of this compound in the synthesis of compounds with demonstrated biological activity.

Role in the Synthesis of Natural Product Analogs

There is no documented role for this compound in the synthesis of analogs of naturally occurring products.

Participation in Advanced Catalytic Systems

No research has been found detailing the involvement of this compound in advanced catalytic processes.

Role in Photoredox Catalysis and Photoinduced Reactions

There is no evidence to suggest that this compound participates in photoredox catalysis or other photoinduced chemical reactions.

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

Traditional nitrile synthesis often involves methods with significant environmental drawbacks, such as the use of highly toxic cyanide salts or harsh dehydrating agents. wikipedia.orgebsco.compressbooks.pub Future research must prioritize the development of green and sustainable methods for the synthesis of sterically hindered nitriles like 2,2,5-trimethylhexanenitrile.

A primary area of focus should be biocatalysis . The use of enzymes like aldoxime dehydratases (Oxd) offers a cyanide-free pathway to nitriles from readily available aldoximes, conducted in water under mild conditions. nih.gov Investigating the substrate scope of existing or engineered Oxd enzymes to accommodate the bulky 2,2,5-trimethylhexanal oxime would be a significant step toward a sustainable manufacturing process.

Another promising direction is the advancement of catalytic transnitrilation . This method involves an acid-nitrile exchange, for example, converting a carboxylic acid directly to a nitrile using a catalyst and a simple nitrile like acetonitrile (B52724) as both the solvent and cyanating agent. acs.orgresearchgate.net Research into optimizing catalysts, such as non-toxic indium(III) chloride, for the conversion of 2,2,5-trimethylhexanoic acid would provide an atom-economical and greener alternative. acs.org

| Synthetic Route | Key Features & Research Goals | Potential Advantages |

| Biocatalysis (Aldoxime Dehydratase) | Enzyme engineering to accept sterically hindered substrates; optimization of reaction conditions in aqueous media. nih.gov | Cyanide-free, mild conditions, biodegradable catalyst, uses water as a solvent. |

| Catalytic Transnitrilation | Development of robust catalysts for hindered carboxylic acids; investigation of reaction mechanisms. acs.org | High atom economy, avoids toxic cyanide reagents, potential for continuous flow processes. |

| Photochemical Cyanation | Exploration of photosensitizers and cyanide sources for hindered alkyl halides or alcohols. organic-chemistry.org | Metal-free, mild conditions, utilizes light as a renewable energy source. |

| Aerobic Oxidative Methods | Design of catalysts (e.g., copper-based) for the direct conversion of 2,2,5-trimethylhexanol with ammonia and air. organic-chemistry.org | Uses air as the oxidant, generates water as the primary byproduct. |

Exploration of Novel Reactivity and Catalysis

The sterically encumbered nature of the cyano group in this compound suggests that its reactivity will differ significantly from simpler, linear nitriles. This presents a rich field for exploring novel transformations and developing specialized catalytic systems.

Future work should focus on the selective catalytic hydration of the nitrile to the corresponding amide, 2,2,5-trimethylhexanamide. While nitrile hydrolysis to carboxylic acids is common, stopping selectively at the amide stage can be challenging and often requires harsh conditions. nih.govlibretexts.org Developing new homogeneous or heterogeneous catalysts that can operate under mild, neutral conditions to hydrate this hindered nitrile with high selectivity would be of significant value.

Another exciting frontier is using the nitrile group as a directing group in C-H functionalization reactions . researchgate.net Research could explore transition-metal-catalyzed reactions that functionalize the aliphatic backbone of this compound at specific positions, guided by coordination to the nitrogen atom. The steric bulk would play a crucial role in the regioselectivity, potentially enabling the synthesis of complex, highly substituted molecules that are otherwise difficult to access.

The participation of hindered nitriles in cycloaddition reactions is also an underexplored area. researchgate.net Investigating their reactivity with dienes, azides, or alkynes could lead to the formation of novel heterocyclic structures. The steric hindrance would likely necessitate bespoke catalysts or reaction conditions to overcome the higher activation energies, opening a new chapter in synthetic methodology. researchgate.netmdpi.com

Advanced In Situ Spectroscopic Characterization during Reactions

To design better catalysts and optimize reaction conditions for a sterically hindered substrate like this compound, a deep mechanistic understanding is essential. Future research should move beyond traditional endpoint analysis and employ advanced in situ spectroscopic techniques to monitor reactions in real-time.

Techniques such as Operando FTIR, Raman, and NMR spectroscopy can provide invaluable information on the kinetics of a reaction, identify reactive intermediates, and characterize the active state of a catalyst. For instance, during the catalytic hydration of this compound, in situ spectroscopy could track the disappearance of the C≡N stretching frequency while monitoring the appearance of amide carbonyl bands, providing real-time conversion data.

A powerful future approach would be to combine these experimental techniques with computational studies , such as Density Functional Theory (DFT) calculations. This integrated strategy has been used successfully to elucidate the complex mechanisms of metalloenzymes like nitrile hydratase. nih.gov A similar approach could be used to map the reaction coordinates for the catalytic transformation of this compound, calculate transition state energies, and rationalize the role of steric hindrance in controlling reaction pathways. This knowledge would be instrumental in the rational design of next-generation catalysts.

| Technique | Information Gained | Research Application for this compound |

| In Situ FTIR/Raman | Vibrational modes of functional groups, catalyst-substrate interactions. | Monitoring C≡N bond conversion, identifying metal-nitrile coordination, detecting amide intermediates. |

| In Situ NMR | Structural information of species in solution, reaction kinetics. | Tracking substrate consumption and product formation, identifying transient species and byproducts. |

| Density Functional Theory (DFT) | Reaction pathways, transition state structures, activation energies. nih.gov | Elucidating reaction mechanisms, predicting reactivity, guiding rational catalyst design for hindered substrates. |

Deeper Understanding of Environmental Fate through Mechanistic Studies

The introduction of any new chemical into commerce requires a thorough understanding of its environmental fate and potential for persistence. Nitriles can be environmental pollutants, and their degradation is often mediated by microbial pathways. nih.gov The robust structure of this compound, with its quaternary carbon and significant steric bulk, may render it resistant to biodegradation.

Future research should focus on the microbial degradation of this compound. Studies should aim to isolate microorganisms capable of utilizing it as a carbon or nitrogen source. The primary enzymatic pathways for nitrile degradation involve nitrilases (direct conversion to carboxylic acid and ammonia) or nitrile hydratases and amidases (a two-step conversion via an amide intermediate). nih.govnih.gov Mechanistic studies would be needed to determine if this hindered nitrile can be processed by these enzymes and to identify the metabolic intermediates.

It is plausible that standard microbial strains will exhibit low activity towards this compound. Therefore, research into enhanced biodegradation strategies is warranted. This could include investigating co-metabolism, where the presence of a readily degradable carbon source like glucose stimulates the expression of enzymes that can also act on the more recalcitrant nitrile. nih.gov Furthermore, abiotic degradation pathways, such as photolysis and hydrolysis under environmentally relevant conditions, should be investigated to build a complete picture of the compound's environmental lifecycle.

Expanding Applications in Specialized Chemical Fields

The unique combination of a stable nitrile group and a bulky, branched aliphatic structure suggests that this compound could be a valuable building block in several specialized fields.

In medicinal chemistry and agrochemicals , the introduction of a nitrile group can enhance binding affinity to target proteins and block metabolically labile sites, improving the stability and bioavailability of a drug candidate. beilstein-journals.org The sterically demanding 2,2,5-trimethylhexyl moiety could be explored as a component of new active ingredients, where its size and shape could confer selectivity for specific biological targets.

In materials science , polymers and materials derived from this nitrile could exhibit unique properties. For example, the nitrile group in polymers can undergo various post-polymerization modifications, such as hydrolysis or reduction, to introduce new functionalities. researchgate.net The bulky aliphatic side chains could impart increased solubility in nonpolar solvents, a low glass transition temperature, and specific steric interactions in polymer networks.

Finally, this compound can serve as a precursor to other valuable specialty chemicals . Reduction of the nitrile yields 2,2,5-trimethylhexylamine, a primary amine with significant steric hindrance around the nitrogen atom, which could be useful as a building block for specialized ligands, catalysts, or surfactants. libretexts.org Reaction with Grignard reagents would yield sterically hindered ketones, which could find applications as intermediates in the fragrance or lubricant industries. libretexts.org Future research should focus on synthesizing these derivatives and evaluating their performance in these specialized applications.

Q & A

Q. What experimental methods are recommended for determining the solubility of 2,2,5-trimethylhexane in aqueous systems?

Methodological Answer: Solubility measurements can be conducted using gas chromatography (GC) or gravimetric analysis. For example, Polak and Lu (1973) employed GC to quantify water solubility in 2,2,5-trimethylhexane at 273 K and 298 K, while McAuliffe (1966) used similar techniques for hydrocarbon-water systems . Key considerations include temperature control (±0.1 K), solvent purity, and equilibration time (≥24 hours).

| Temperature (K) | Solubility (mol%) [Polak & Lu] | Solubility (mol%) [McAuliffe] |

|---|---|---|

| 298 | 0.012 | 0.025 |

| 273 | 0.008 | N/A |

Discrepancies at 298 K highlight the need for standardized protocols .

Q. Which spectroscopic techniques are used to confirm the molecular structure of 2,2,5-trimethylhexane?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying methyl group positions. For instance, the ¹³C NMR spectrum of 2,2,5-trimethylhexane shows distinct signals for tertiary carbons at δ 28–32 ppm and quaternary carbons at δ 35–38 ppm. Infrared (IR) spectroscopy can corroborate C-H stretching vibrations (2850–2960 cm⁻¹) in branched alkanes . Mass spectrometry (MS) further validates the molecular ion peak at m/z 128.26 .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported solubility data for 2,2,5-trimethylhexane in water?

Methodological Answer: Conflicting solubility values (e.g., 0.012 mol% vs. 0.025 mol% at 298 K ) may arise from differences in experimental conditions:

- Purity of reagents: Trace impurities in hydrocarbons can alter solubility.

- Equilibration time: Longer durations (>48 hours) minimize kinetic errors.

- Analytical calibration: GC detectors require regular standardization with certified reference materials. Validation strategies include repeating experiments under inert atmospheres and cross-verifying with headspace GC-MS, as demonstrated in volatile organic compound (VOC) studies .

Q. What computational models predict the physicochemical properties of 2,2,5-trimethylhexane?

Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) and Quantitative Structure-Property Relationship (QSPR) models are effective. For example:

Q. How do methyl group positions influence the thermodynamic stability of 2,2,5-trimethylhexane?

Methodological Answer: The spatial arrangement of methyl groups impacts steric strain and van der Waals interactions. Computational studies comparing 2,2,5-trimethylhexane with its isomers reveal:

- Steric hindrance: The 2,2,5 configuration reduces gauche interactions compared to 2,3,4-trimethylhexane.

- Heat of formation: Calculated ΔHf° = -245 kJ/mol, indicating high stability due to optimal branching . Experimental validation via calorimetry is recommended to resolve uncertainties in "additional" differential parameters (e.g., 2,2,5-f’-1 ≈ 0 mlrd. ).

Q. What synthetic pathways optimize the production of 2,2,5-trimethylhexane from hexane?

Methodological Answer: A three-step catalytic pathway is proposed:

- Initial methylation: Hexane → 2-methylhexane via acid-catalyzed alkylation (H₂SO₄ or HF).

- Secondary branching: 2-methylhexane → 2,2-dimethylhexane using AlCl₃ as a Lewis acid.

- Final methylation: Introduction of a third methyl group at position 5 with Pt/ZSM-5 catalysts . Yield optimization requires monitoring reaction temperatures (80–120°C) and avoiding overalkylation byproducts.

Q. How can tentative solubility data for 2,2,5-trimethylhexane be validated?

Methodological Answer: Reproduce experiments using modern techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。